

Application Notes and Protocols for the Synthesis and Purification of Ascr#18

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Compound of Interest

Compound Name: Ascr#18

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These application notes provide a comprehensive overview of the synthesis and purification of **Ascr#18**, a key ascaroside involved in nematode chemical communication and a potent elicitor of plant defense mechanisms. The following protocols are based on established methodologies in the field of chemical biology and natural product synthesis.

Introduction

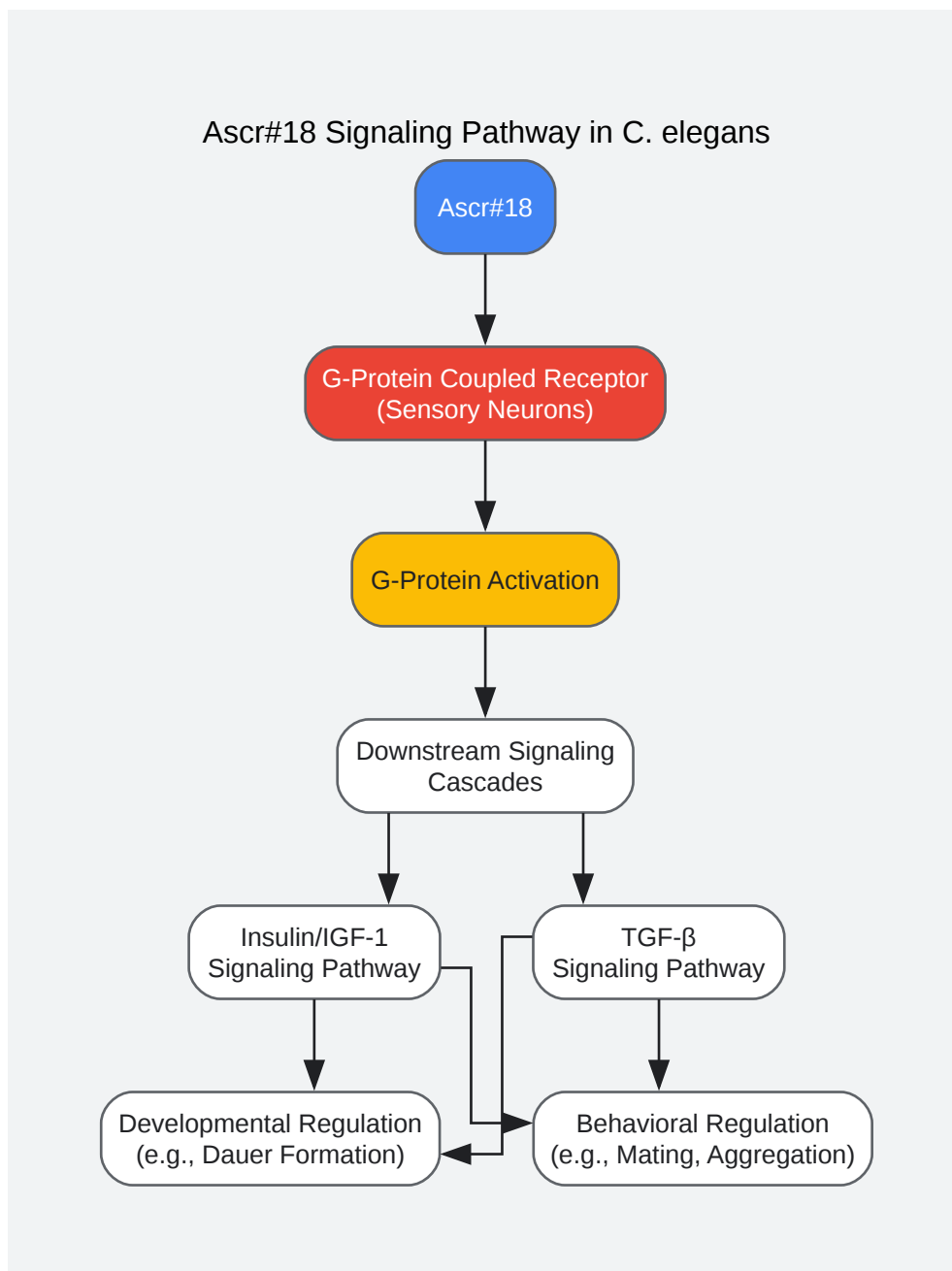
Ascr#18, also known as ascaroside C11, is a glycolipid signaling molecule endogenous to many nematode species.^[1] Structurally, it consists of the dideoxysugar ascarylose linked to an 11-carbon fatty acid-like side chain.^[1] This molecule plays a crucial role in regulating nematode development and behavior.^[1] Furthermore, **Ascr#18** has garnered significant interest for its ability to induce broad-spectrum disease resistance in plants, making it a valuable tool for agricultural research and the development of novel crop protection strategies.^[2] The ability to reliably synthesize and purify **Ascr#18** is therefore essential for advancing research in both nematology and plant pathology.

Chemical Structure and Properties

Property	Value	Reference
Chemical Name	(10R)-10-[(2R,3R,5R,6S)-3,5-dihydroxy-6-methyloxan-2-yl]oxyundecanoic acid	MedChemExpress
CAS Number	1355681-10-5	MedChemExpress
Molecular Formula	C ₁₇ H ₃₂ O ₆	MedChemExpress
Molecular Weight	332.43 g/mol	MedChemExpress
Solubility	Soluble in DMSO, Methanol	GlpBio

Signaling Pathway of Ascarosides in *C. elegans*

Ascarosides like **Ascr#18** are perceived by G-protein coupled receptors (GPCRs) located in the sensory neurons of *C. elegans*.^[3] This initial binding event triggers downstream signaling cascades, including the conserved insulin/IGF-1 and TGF- β pathways, which ultimately regulate developmental decisions such as entry into the dauer diapause, as well as behaviors like mating and aggregation.^{[3][4]}



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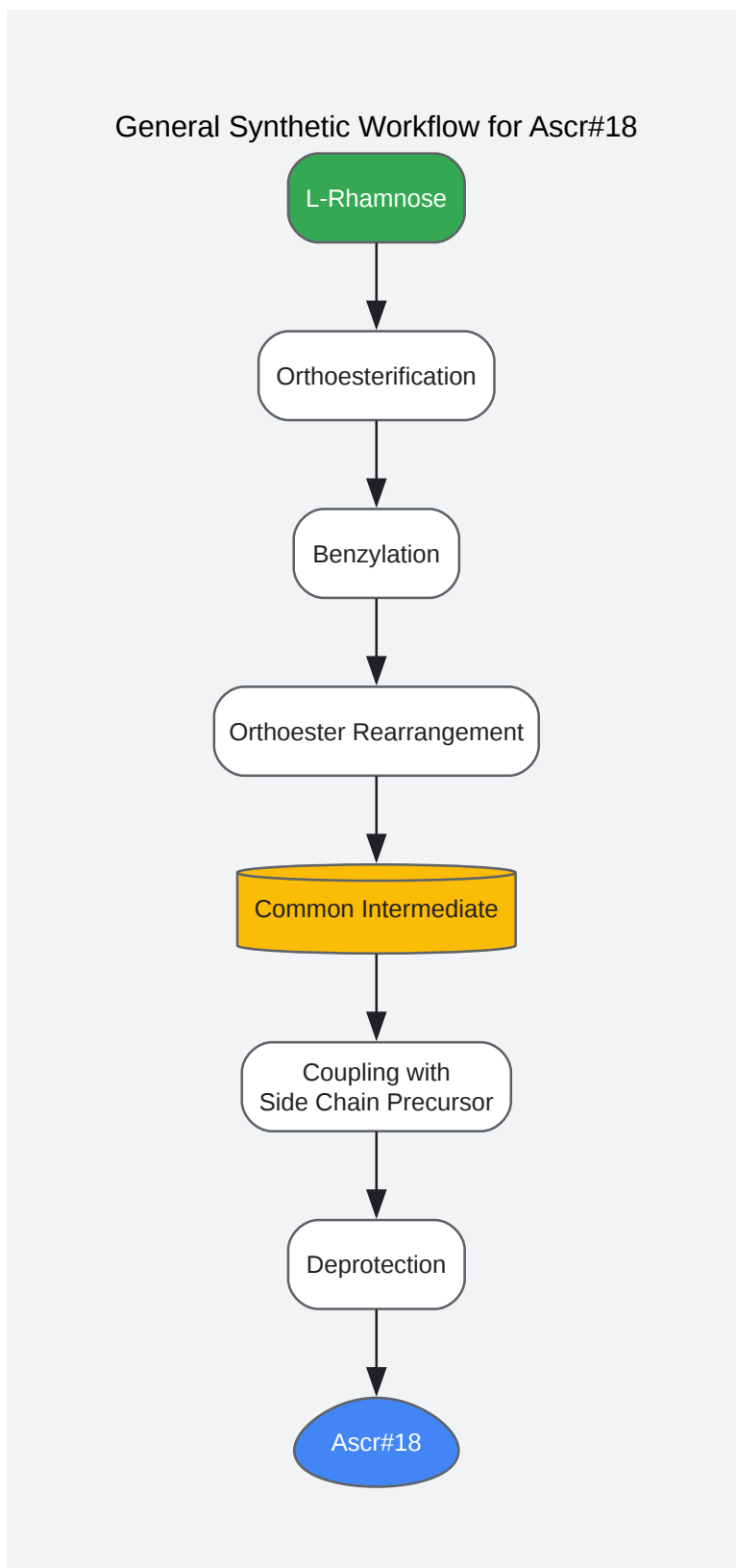
Caption: **Ascr#18** signaling cascade in *C. elegans*.

Synthesis of **Ascr#18**

The chemical synthesis of **Ascr#18** can be achieved through a modular and scalable approach starting from commercially available L-rhamnose. This strategy allows for the efficient

construction of the ascarylose sugar core and subsequent coupling with the fatty acid side chain.

Synthetic Workflow



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Caption: Modular synthesis workflow for **Ascr#18**.

Experimental Protocol: Modular Synthesis of Ascr#18

This protocol is adapted from the modular synthesis of ascarosides.[5]

Materials:

- L-Rhamnose
- Trimethyl orthoacetate
- Camphorsulfonic acid (CSA)
- Benzyl bromide
- Sodium hydride (NaH)
- Appropriate solvents (e.g., DMF, DCM)
- Side-chain precursor: (R)-methyl 10-bromoundecanoate
- Coupling reagents (e.g., silver triflate)
- Deprotection reagents (e.g., H₂, Pd/C)
- Silica gel for column chromatography

Procedure:

- Synthesis of the Common Intermediate:
 - Step 1: Orthoesterification: React L-rhamnose with trimethyl orthoacetate in the presence of a catalytic amount of CSA to form the corresponding orthoester.
 - Step 2: Benzylation: Protect the free hydroxyl groups using benzyl bromide and a strong base like sodium hydride.
 - Step 3: Orthoester Rearrangement: Induce rearrangement of the orthoester to yield a key glycosyl bromide intermediate. This intermediate is the common precursor for the synthesis of various ascarosides.[5]

- Coupling with the Side Chain:
 - Couple the glycosyl bromide intermediate with the (R)-methyl 10-bromoundecanoate side-chain precursor. This reaction is typically promoted by a silver salt, such as silver triflate.
- Deprotection:
 - Remove the benzyl protecting groups via catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst).
 - Saponify the methyl ester of the side chain to the free carboxylic acid using a base like lithium hydroxide.

Quantitative Data (Exemplary):

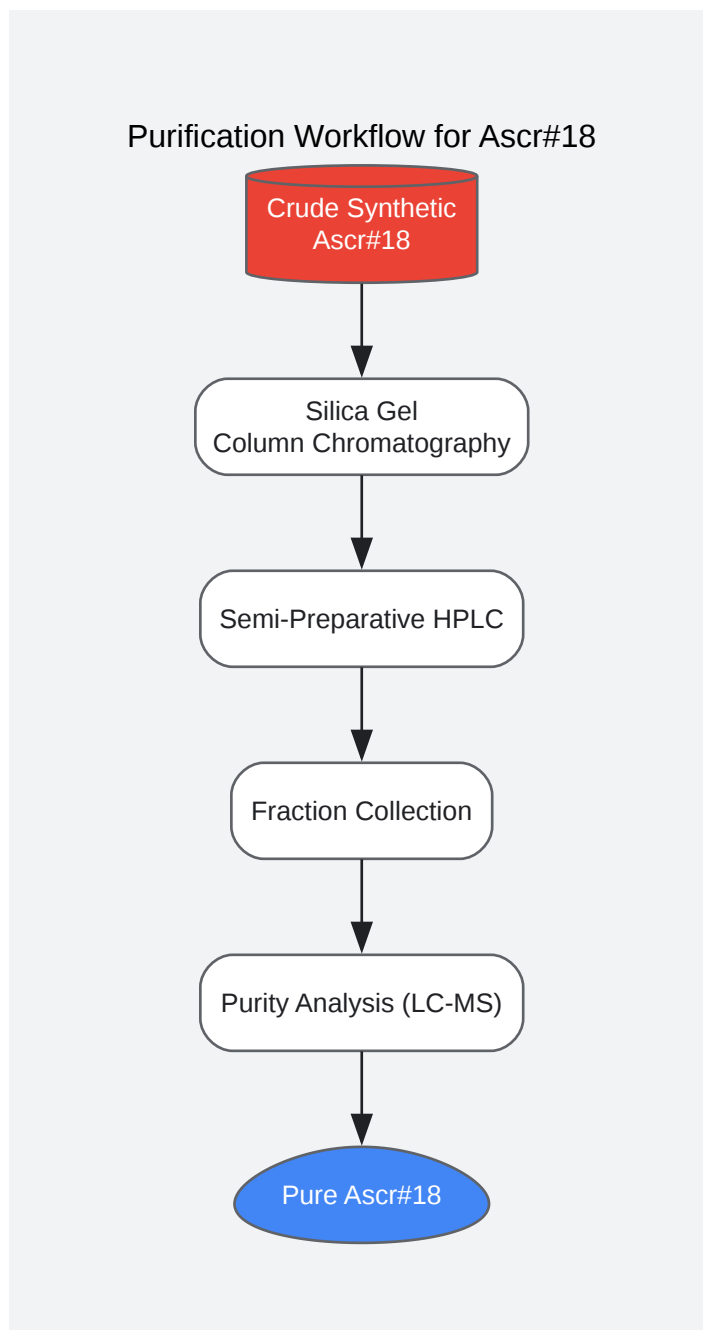
Step	Product	Yield (%)
1	Common Intermediate Synthesis (4 steps)	~23%
2	Coupling Reaction	60-80%
3	Deprotection	70-90%
Overall	Ascr#18	~10-15%

Note: Yields are approximate and can vary based on reaction scale and optimization.

Purification of Ascr#18

Purification of synthetic **Ascr#18** is critical to remove byproducts and unreacted starting materials. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the method of choice for both purification and analysis.

Purification Workflow



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Caption: Workflow for the purification of **Ascr#18**.

Experimental Protocol: HPLC Purification

Instrumentation and Columns:

- Semi-preparative HPLC system with a UV detector

- C18 reversed-phase column (e.g., 10 x 250 mm, 5 μ m particle size)

Mobile Phases:

- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid

Gradient Program:

Time (min)	% Mobile Phase B
0	20
30	80
35	100
40	100
41	20
50	20

Flow Rate: 4 mL/min

Detection: 210 nm

Procedure:

- Dissolve the crude **Ascr#18** from the synthesis in a minimal amount of methanol or DMSO.
- Inject the sample onto the equilibrated HPLC column.
- Collect fractions corresponding to the **Ascr#18** peak, as identified by retention time comparison with an analytical standard if available.
- Combine the pure fractions and remove the solvent under reduced pressure.

- Confirm the purity and identity of the final product using analytical LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.[6]

Quantitative Data:

Parameter	Typical Value
Recovery from HPLC	>80%
Final Purity	>95%

Characterization of Ascr#18

The identity and purity of synthesized **Ascr#18** must be confirmed using spectroscopic methods.

- Liquid Chromatography-Mass Spectrometry (LC-MS): Used to determine the molecular weight and assess purity. **Ascr#18** is typically detected as its $[M-H]^-$ ion in negative ion mode or as $[M+Na]^+$ in positive ion mode.[6]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and ^{13}C NMR are used to confirm the chemical structure of **Ascr#18** by comparing the obtained spectra with those reported in the literature.

Conclusion

The protocols outlined in these application notes provide a robust framework for the successful synthesis and purification of **Ascr#18** for research purposes. The modular synthetic approach offers flexibility for the creation of **Ascr#18** analogs, which can be instrumental in structure-activity relationship studies. High-purity **Ascr#18** obtained through these methods will facilitate further investigations into its diverse biological roles in nematodes and its potential applications in agriculture and drug development.

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